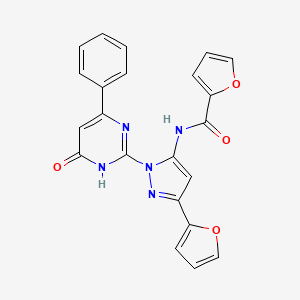![molecular formula C17H16ClFN2O3 B2680064 [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate CAS No. 871495-81-7](/img/structure/B2680064.png)
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H16ClFN2O3 and its molecular weight is 350.77. The purity is usually 95%.
BenchChem offers high-quality [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Betalains: Chemistry and Biochemistry
Betalains are vacuolar pigments with a nitrogenous core structure, betalamic acid, which condenses with imino compounds or amino acids/derivatives to form betacyanins and betaxanthins. They serve as chemosystematic markers across certain plant families and exhibit health-promoting properties due to their safety and antioxidant activity (Khan & Giridhar, 2015).
Synthetic Strategies of 2-Oxo-3-cyanopyridine Derivatives
2-Oxo-3-cyanopyridine derivatives have been noted for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The high reactivity of these scaffolds makes them significant intermediates in various organic syntheses, highlighting the potential for chemical modifications to achieve desired biological effects (Ghosh et al., 2015).
Organic Fluorophores: Toxicity and Molecular Imaging Applications
Fluorophores, including those structurally related to the target compound by incorporation of fluorine atoms, have been explored for in vivo cancer diagnosis through optical imaging. Despite concerns over their toxicity, these compounds can be utilized safely at concentrations lower than the toxic doses, offering real-time detection of cancer with relatively inexpensive equipment (Alford et al., 2009).
Chlorogenic Acid: Metabolic Syndrome and Food Additive Applications
Chlorogenic acid demonstrates anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, indicating the potential of structurally related compounds in treating metabolic syndrome. Additionally, its antimicrobial properties against a wide range of organisms highlight its utility as a natural molecule for food preservation (Santana-Gálvez et al., 2017).
Glycyrrhetinic Acid: Anticancer Scaffold
Glycyrrhetinic acids (GAs), extracted from licorice, have been investigated for their anticancer properties. The structural features of GAs, such as the presence of specific functional groups, significantly influence their cytotoxic effects, suggesting that similar structural analysis and derivative synthesis could be applied to explore the anticancer potential of the target compound (Hussain et al., 2021).
properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3/c18-13-4-3-5-14(19)12(13)6-7-16(23)24-10-15(22)21-17(11-20)8-1-2-9-17/h3-7H,1-2,8-10H2,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRDMROCNLWQQV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(2-chloro-6-fluorophenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,4R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-hydroxycyclopentane-1-carboxylic acid](/img/no-structure.png)
![1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride](/img/structure/B2679982.png)
![N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2679983.png)
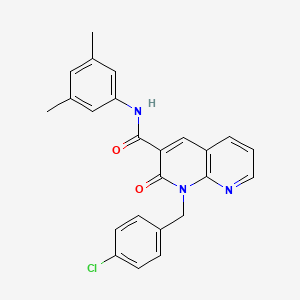

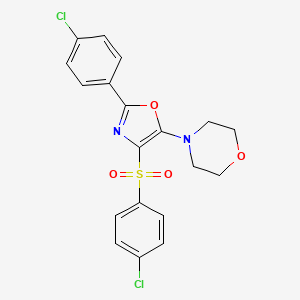
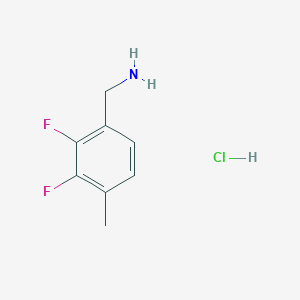
![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)
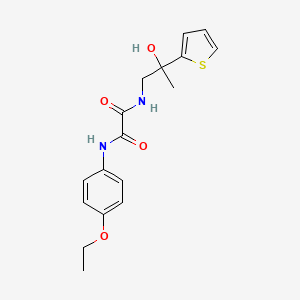
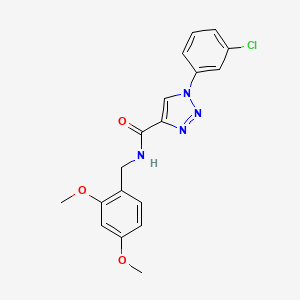
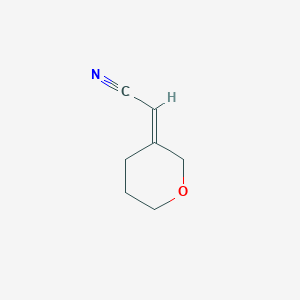
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)
